5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDLZLPAPMTPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one involves several steps. One common synthetic route includes the reaction of 4-hydroxypiperidine with a suitable alkylating agent to introduce the hydroxypiperidinyl group. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Hydrogen-Bonding and Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 5-(4-phenylpiperidin-1-yl)methyl derivatives (e.g., pyran-4-one in ). This property is critical for bioavailability in drug design. The crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows intermolecular O–H⋯O hydrogen bonds, suggesting similar solid-state stability for hydroxypiperidine-containing compounds .
Biological Activity: The anti-coronavirus activity of K22 (EC50 = 5.5 μM) highlights the pharmacological relevance of the 4-hydroxypiperidine motif in viral inhibition . Thiophene-based analogs (e.g., 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde) exhibit electrophilic reactivity due to the aldehyde group, enabling covalent binding to biological targets .
Synthetic Accessibility :
- Yields for related compounds vary widely. For example, 4-fluoroindolin-1-yl derivatives synthesized via General Procedure C achieved 41–64% yields , suggesting that the introduction of bulky or polar groups (e.g., hydroxypiperidine) may require optimization.
This contrasts with rigidified systems like pyran-4-one derivatives .
Biological Activity
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one, a piperidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is structurally related to pyrrolidones and has shown promise in various biological assays, particularly in cancer research and enzyme interactions.
The compound can be synthesized through multiple pathways, typically involving the reaction of 4-hydroxypiperidine with suitable alkylating agents. The synthesis often aims for high yield and purity, utilizing catalysts to optimize reaction conditions. Its molecular formula is , and its IUPAC name reflects its complex structure.
Antiproliferative Effects
Preliminary studies indicate that this compound exhibits significant antiproliferative activity against human cervical cancer cell lines such as HeLa and SiHa. The mechanism of action appears to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : Changes in gene expression profiles have been noted, suggesting a potential role in regulating cell cycle and apoptosis.
Molecular Mechanisms
The molecular interactions of this compound are critical for understanding its biological activity. Research suggests that it interacts with various biomolecules, leading to:
- Binding Interactions : It may act as a ligand for certain receptors, influencing cellular responses.
- Alteration of Signaling Pathways : The compound could modulate signaling pathways associated with cancer progression.
Toxicological Profile
The safety profile of this compound has been assessed through various studies. It is generally considered to have low acute toxicity, with animal studies indicating high LD50 values (e.g., 4150 mg/kg in rats). Long-term exposure studies highlight the importance of monitoring potential adverse effects, particularly regarding renal function.
Case Study 1: Anticancer Activity
A study conducted on HeLa cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating effective antiproliferative properties.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Enzyme inhibition |
| SiHa | 30 | Gene expression modulation |
Case Study 2: Enzyme Interaction
Research involving enzyme assays revealed that this compound inhibits the activity of specific kinases involved in cell signaling pathways critical for tumor growth.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 4-Hydroxypiperidin-1-yl)acetic acid | Moderate similarity | Antidepressant effects |
| (2E,3S)-3-hydroxy-5’-(4-hydroxypiperidin-1-yl)sulfonyl | High similarity | Anticancer properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine and pyrrolidinone derivatives. Key steps include alkylation, cyclization, and purification via column chromatography. Intermediates are typically characterized using NMR (¹H/¹³C) and mass spectrometry (e.g., ESI-MS). For example, hydrolysis of trityl-protected intermediates (e.g., (S)-5-(Trityloxymethyl)pyrrolidin-2-one) under acidic conditions yields hydroxylated derivatives . Reaction yields (e.g., 52.7% in ) depend on temperature control (0–50°C) and catalyst selection.
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : X-ray powder diffraction (XRPD) is used to confirm crystallinity and polymorphic forms, as demonstrated in for a structurally analogous pyrrolidinone hydrochloride salt. NMR spectroscopy resolves stereochemistry and functional groups, while FTIR identifies hydrogen bonding (e.g., hydroxyl and carbonyl stretches). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong acids/bases, as piperidine derivatives are prone to ring-opening reactions. Safety data sheets (SDS) for similar compounds recommend using desiccants and monitoring for discoloration or precipitate formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use design-of-experiments (DoE) approaches to test variables like temperature, solvent polarity, and catalyst loading. For example, in , heating to 50°C improved solubility and reduced byproducts. Employ orthogonal purification methods (e.g., preparative HPLC) for complex mixtures. Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .
Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : Tools like ACD/Labs Percepta Platform calculate logP, pKa, and solubility. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes with pyrrolidinone-binding sites). ADMET predictions (e.g., SwissADME) evaluate oral bioavailability and blood-brain barrier penetration, as applied to chromeno-pyrimidine derivatives in .
Q. How to design environmental impact studies for this compound?
- Methodological Answer : Follow frameworks like OECD Test Guidelines 307 to assess biodegradation and bioaccumulation. Use HPLC-MS to quantify environmental persistence in soil/water matrices. Ecotoxicity assays (e.g., Daphnia magna LC50) evaluate acute toxicity. outlines protocols for tracking abiotic/biotic transformations and ecological risks .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Reproduce studies under standardized conditions (e.g., ISO 10993 for cytotoxicity). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement. For example, discrepancies in IC50 values may arise from impurity profiles (e.g., residual solvents in ) .
Q. What strategies mitigate toxicity risks during in vitro/in vivo studies?
- Methodological Answer : Pre-screen compounds using zebrafish embryo toxicity assays (ZFET) for acute effects. For chronic exposure, conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity. Adjust dosing regimens based on hepatic microsomal stability data (e.g., CYP450 inhibition assays). Safety data for piperidine derivatives in recommend PPE (gloves, goggles) and fume hoods during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
